![molecular formula C17H15N7 B1683838 VLX600 CAS No. 327031-55-0](/img/structure/B1683838.png)
VLX600
科学研究应用
Applications in Cancer Research
- Antitumor Activity : The compound is noted for its potential to induce apoptosis in cancer cells by disrupting their metabolic pathways. This makes it a candidate for further exploration as an anticancer agent.
- Molecular Docking Studies : Research has utilized molecular docking techniques to evaluate the interaction of this compound with various biological targets, including DNA gyrase enzymes, which are critical for bacterial DNA replication and are also implicated in cancer cell proliferation .
Antimicrobial Properties
In addition to its anticancer effects, 6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole exhibits antimicrobial activity against several bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structure of 6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole allows for various modifications that can enhance its biological activity. The presence of the pyridine moiety is particularly important for its interaction with biological targets. Researchers are investigating different substitutions on the triazinoindole framework to optimize efficacy and reduce toxicity .
Case Study 1: Antitumor Efficacy
A study demonstrated that treatment with 6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole significantly reduced tumor growth in murine models. The mechanism was attributed to the compound's ability to inhibit mitochondrial function and induce metabolic stress within cancer cells.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. The most effective derivatives were identified through minimum inhibitory concentration (MIC) assays, indicating their potential as lead compounds for antibiotic development.
作用机制
准备方法
VLX600 的合成涉及一种基于铁螯合剂结构的环融合策略。 合成路线包括制备带有吡啶环烷基部分的 5H-[1,2,4]三嗪并[5,6-b]吲哚衍生物 . 反应条件通常涉及在受控温度和压力下使用各种试剂和溶剂。 this compound 的工业生产方法没有得到广泛的文献记载,但它们很可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
VLX600 会经历多种类型的化学反应,包括与必需金属离子(如铜、铁和锌)络合 . 形成常数表明在 pH 7.4 时金属结合亲和力的顺序为:Cu(II) > Fe(II) > Zn(II) . 循环伏安法表征的铁配合物的氧化还原性质表明,this compound 对 Fe(II) 的偏好强于 Fe(III) . 这些反应中常用的试剂包括金属盐和乙醇等溶剂。 这些反应产生的主要产物是金属-VLX600 配合物。
相似化合物的比较
生物活性
6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer, antibacterial, and antifungal properties.
- Chemical Formula : C17H15N7
- Molecular Weight : 317.35 g/mol
- IUPAC Name : 6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- PubChem CID : 6410104
Property | Value |
---|---|
Melting Point | N/A |
Boiling Point | N/A |
Density | N/A |
Appearance | Not specified |
Synthesis
The synthesis of 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 5H-[1,2,4]triazino[5,6-b]indole derivatives with hydrazine and pyridine derivatives under controlled conditions. The exact synthetic route can vary based on the desired substituents and reaction conditions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and inhibiting pro-inflammatory cytokines such as interleukin 6 (IL-6) .
- Cell Lines Tested : In vitro studies using K562 leukemia cells demonstrated that the compound reduced cell viability and induced apoptosis in a dose-dependent manner. The reduction in IL-6 levels was particularly noteworthy, with a reported decrease of up to 50% in treated cells compared to controls .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Activity Spectrum : The compound exhibited moderate activity against various Gram-positive bacterial strains. Minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against standard strains such as Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 16 |
Antifungal Activity
The antifungal efficacy of the compound was assessed against several fungal strains:
- Results : It demonstrated significant inhibition against Candida albicans, with MIC values indicating potent antifungal activity comparable to existing antifungal agents .
Case Studies and Research Findings
A comprehensive study published in MDPI explored various derivatives of triazinoindole compounds similar to our target compound. The findings suggested that modifications on the hydrazine moiety significantly influenced biological activity. For example:
属性
IUPAC Name |
6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOSBPRTQFFUOA-SRZZPIQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327031-55-0 | |
Record name | VLX-600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VLX-600 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: VLX600 acts primarily as an iron chelator and inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). [, , , ]
A: Cancer cells often exhibit increased iron uptake to support rapid proliferation. By chelating iron, this compound disrupts essential cellular processes reliant on iron, ultimately leading to cell death. [, ]
A: this compound disrupts the mitochondrial electron transport chain, inhibiting ATP production and increasing mitochondrial reactive oxygen species (mtROS). This metabolic stress is particularly detrimental to cancer cells with a high energy demand, leading to cell death. [, , ]
A: The molecular formula of this compound is C17H14N8 and its molecular weight is 330.35 g/mol. []
ANone: The provided research primarily focuses on this compound's biological activity. Further research is needed to determine its material compatibility and stability in different environments.
A: this compound's primary mechanism involves direct interaction with iron and mitochondrial complexes, not catalytic activity. [, ]
A: Research has used computational methods to investigate this compound's complexation with essential metal ions and determine its binding affinity. []
A: Studies investigating novel 2,4,6-trisubstituted 1,3,5-triazine derivatives inspired by this compound demonstrated that modifications to the aryl hydrazone moiety significantly influenced cytotoxicity against various cancer cell lines. []
ANone: Further research is needed to thoroughly assess this compound's stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and stability.
ANone: The provided research focuses on preclinical studies, and detailed information on SHE regulations and compliance is expected to emerge with further development.
A: While specific data on ADME is limited in the provided research, this compound's lipophilic nature suggests potential for cellular uptake and distribution. [] Further studies are needed for a comprehensive understanding of its PK/PD profile.
A: this compound has shown promising in vitro activity against various cancer cell lines, including neuroblastoma, glioblastoma, and gastric cancer. [, , ] It has also demonstrated efficacy in preclinical in vivo models, such as human GIST xenografts and a genetically engineered KitV558del/+ mouse model. []
A: Yes, this compound has been studied in Phase I clinical trials to assess its safety and tolerability in patients with refractory advanced solid tumors. []
A: While specific resistance mechanisms haven't been fully elucidated, the research suggests that tumor cells with a higher reliance on glycolysis may be less sensitive to this compound. []
A: As a compound in early clinical development, comprehensive toxicology data is still being gathered. Phase I clinical trials will provide valuable information regarding safety and potential adverse effects. []
ANone: While the provided research doesn't delve into specific drug delivery strategies for this compound, future research may explore targeted delivery approaches to enhance its efficacy and potentially minimize off-target effects.
A: Research has identified potential biomarkers, such as NNMT expression levels, that may be associated with sensitivity to this compound in specific cancer types. [] Further research is needed to validate their predictive value.
A: Various techniques, including UV-visible spectroscopy, electron paramagnetic resonance (EPR), NMR spectroscopy, and single-crystal X-ray diffraction, have been employed to characterize this compound and its interactions with metal ions. []
ANone: The current research primarily focuses on this compound's biological activity and therapeutic potential. Further investigations are needed to address environmental impact, dissolution/solubility characteristics, explore potential alternatives, and delve into other crucial aspects as the compound progresses through development.
A: this compound research has witnessed significant progress in recent years. Key milestones include its identification through phenotypic screening, elucidation of its mechanism of action as an iron chelator and OXPHOS inhibitor, demonstration of preclinical efficacy in various cancer models, and advancement into Phase I clinical trials. [, , , ]
A: this compound research exemplifies cross-disciplinary collaboration, integrating knowledge and expertise from medicinal chemistry, cell biology, pharmacology, and oncology. [, , , ] Further collaborations are expected to optimize its therapeutic potential and potentially uncover additional applications beyond cancer treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。